2-Hydroxy-4-iodo-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-hydroxy-4-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10INO2/c1-11(2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3 |
InChI Key |
FJFNTXUOJMLJTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)I)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 4 Iodo N,n Dimethylbenzamide
Reactivity Profiles of the Iodine Substituent
The iodine atom at the 4-position of the benzene (B151609) ring significantly influences the molecule's reactivity, primarily serving as a site for substitution reactions and as a halogen bond donor.
Electrophilic and Nucleophilic Substitution Pathways
Aryl iodides are versatile precursors in organic synthesis, readily participating in various cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. While specific studies on 2-Hydroxy-4-iodo-N,N-dimethylbenzamide are not prevalent, its iodine substituent is expected to undergo reactions typical of other aryl iodides. For instance, it can serve as a coupling partner in Suzuki reactions, where a boronic acid derivative, in the presence of a palladium catalyst, would replace the iodine atom with a new carbon-based substituent. nih.gov
Furthermore, iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed processes. nih.govmdpi.com These methods have been successfully applied to the coupling of alkyl Grignard reagents with aryl sulfonates and tosylates, and similar reactivity could be anticipated for aryl iodides like this compound. nih.govmdpi.com
Role of Iodine in Halogen Bonding Interactions
The iodine atom in this compound is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a region of positive electrostatic potential on the halogen atom, known as a σ-hole, interacts with a Lewis base. nih.govyoutube.com The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.govijres.org
The σ-hole on the iodine atom of this compound can form directional interactions with electron-rich atoms such as oxygen or nitrogen in neighboring molecules or in solvent molecules. These interactions can play a crucial role in the solid-state packing of the molecule and can influence its solubility and recognition by biological macromolecules. Hypervalent iodine compounds are also known to participate in halogen bonding, where the geometry of the bonding pattern around the iodine atom justifies understanding some of the longer bonds as halogen bonds. nih.gov
| Factor | Influence on Halogen Bond Strength | Reference |
|---|---|---|
| Halogen Identity | Increases with polarizability (I > Br > Cl > F) | nih.govijres.org |
| Electron-Withdrawing Groups | Increase the positive potential of the σ-hole, strengthening the bond | youtube.com |
| Lewis Base Strength | Stronger Lewis bases form stronger halogen bonds | nih.gov |
Metal-Catalyzed Transformations and Ligand Exchange
The carbon-iodine bond in this compound is susceptible to various metal-catalyzed transformations. Palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig aminations, are cornerstone methods for the functionalization of aryl halides. In these processes, the aryl iodide undergoes oxidative addition to a low-valent metal center, initiating a catalytic cycle that results in the formation of a new bond at the original site of the iodine atom.
Iron-catalyzed cross-coupling reactions offer a more sustainable approach to these transformations. nih.govmdpi.com The use of iron catalysts can facilitate the coupling of aryl halides with a variety of nucleophiles, including Grignard reagents. mdpi.com The specific conditions and the choice of ligands are critical for achieving high efficiency and selectivity in these transformations.
Reactivity of the Ortho-Hydroxyl Group
The hydroxyl group at the 2-position exerts a profound influence on the molecule's conformation and reactivity through its ability to form hydrogen bonds and its potential for derivatization.
Hydrogen Bonding Interactions and Intramolecular Effects
The ortho-positioning of the hydroxyl and benzamide (B126) groups in this compound allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the amide. researchgate.netacs.org This interaction significantly influences the molecule's conformation, locking the amide group in a planar arrangement with the benzene ring. researchgate.net
The presence of this intramolecular hydrogen bond can affect the molecule's physical properties, such as its melting point and solubility. For instance, compounds with strong intramolecular hydrogen bonds often exhibit lower melting points compared to isomers where only intermolecular hydrogen bonding is possible. chemistryguru.com.sg The strength of this intramolecular hydrogen bond can be influenced by the electronic nature of other substituents on the benzene ring.
| Type of Hydrogen Bond | Key Features | Impact on Properties | Reference |
|---|---|---|---|
| Intramolecular | Occurs within the same molecule (e.g., between the ortho-hydroxyl and amide carbonyl). | Can lead to lower melting points and decreased water solubility. | chemistryguru.com.sg |
| Intermolecular | Occurs between different molecules. | Contributes to higher melting points and can increase solubility in protic solvents. | researchgate.netchemistryguru.com.sg |
Derivatization Reactions of the Hydroxyl Moiety
The hydroxyl group of this compound is a nucleophilic site and can undergo various derivatization reactions. Alkylation of the hydroxyl group can be achieved using alkyl halides in the presence of a base. For example, the alkylation of 2,4-dihydroxybenzophenone (B1670367) has been successfully carried out using alkyl chlorides and an iodide catalyst. google.com
Esterification is another common transformation for phenolic hydroxyl groups. Reaction with acyl chlorides or acid anhydrides would yield the corresponding ester derivatives. The reactivity of the hydroxyl group can be modulated by the presence of the intramolecular hydrogen bond, which may necessitate harsher reaction conditions to achieve derivatization. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions.
Influence on Aromatic Ring Activation and Deactivation
The hydroxyl group at the ortho position is a potent activating group. Through its strong positive mesomeric effect (+M), the oxygen atom can donate a lone pair of electrons to the aromatic pi-system, thereby increasing the electron density of the ring. This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. The activating nature of the hydroxyl group is generally dominant and directs incoming electrophiles to the positions ortho and para to it.
The N,N-dimethylamide group is generally considered to be an activating group and an ortho-, para-director. The nitrogen atom's lone pair can be delocalized into the carbonyl group and the aromatic ring, contributing to the increased electron density of the latter.
Conformational Dynamics and Reactivity of the N,N-Dimethylamide Group
Restricted Rotation of the Amide Bond
The carbon-nitrogen (C-N) bond in an amide linkage exhibits a significant degree of double bond character. This is a result of resonance, where the lone pair of electrons on the nitrogen atom is delocalized with the pi-electrons of the carbonyl group. This resonance stabilization leads to a planar geometry for the amide group and a substantial energy barrier to rotation around the C-N bond. Consequently, the rotation is restricted, and this can lead to the existence of distinct rotational isomers, or rotamers. For N,N-dimethylamides, this restricted rotation means that the two methyl groups on the nitrogen atom can be in chemically non-equivalent environments, which can often be observed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Barriers to Rotation about the Carbon-Nitrogen Bond
The energy barrier to rotation about the C-N amide bond is a quantifiable measure of the stability of the partial double bond. This barrier can be influenced by electronic and steric factors of the substituents on both the carbonyl carbon and the nitrogen atom. Electron-donating groups on the aromatic ring can increase the electron density at the carbonyl carbon, which can affect the degree of resonance and, consequently, the rotational barrier. Conversely, electron-withdrawing groups can have the opposite effect.
| Compound | Substituents | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| N-Benzhydrylformamide | - | 2.5 |
| ortho-iodo-N-benzhydrylformamide | ortho-Iodo | 9.8 |
Note: The data in the table is for illustrative purposes based on related compounds and not for this compound itself.
Impact of Amide Functionality on Overall Molecular Reactivity
Furthermore, the carbonyl oxygen of the amide group can act as a Lewis base, coordinating with Lewis acids or participating in hydrogen bonding. This can influence the reaction pathways and the stability of intermediates. The conformational rigidity imposed by the restricted C-N bond rotation can also play a role in the stereochemical outcome of reactions involving the molecule.
Detailed Mechanistic Studies of this compound Transformations
Detailed mechanistic studies, including kinetic analyses and rate law determinations, are essential for a thorough understanding of the reaction pathways of a chemical compound.
Kinetic Studies and Rate Law Determination
A comprehensive search of the scientific literature did not yield specific kinetic studies or rate law determinations for transformations involving this compound. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reactants, catalyst concentration) to determine the reaction order with respect to each reactant and to calculate the rate constant. The Arrhenius and Eyring equations could then be used to determine the activation energy and other thermodynamic parameters of the reaction, providing deeper insight into the transition state and the reaction mechanism. The absence of such data in the public domain highlights an area for potential future research to fully elucidate the reactivity of this compound.
Based on a comprehensive search of available scientific literature, there is currently no specific research published that details Kinetic Isotope Effect (KIE) investigations or the elucidation of reaction intermediates for the chemical compound this compound.
Therefore, it is not possible to provide the requested detailed research findings, data tables, and specific content for the sections on "Kinetic Isotope Effect (KIE) Investigations" and "Elucidation of Reaction Intermediates" as they pertain directly to this compound.
To fulfill the user's request for scientifically accurate and thorough information focused solely on this compound, one would require dedicated experimental studies that have not yet been reported in publicly accessible chemical databases and academic journals. Any attempt to generate such content would be speculative and would not adhere to the strict requirements for factual accuracy based on cited research.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure and conformational dynamics of 2-Hydroxy-4-iodo-N,N-dimethylbenzamide in solution. One- and two-dimensional NMR experiments provide unambiguous assignment of proton and carbon signals, while variable temperature studies reveal the energetic barriers to internal rotation.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature three protons. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5 (H-5). H-5 would present as a doublet of doublets, showing coupling to both H-6 and H-3. The proton at position 3 (H-3) would be expected to appear as a doublet, coupled to H-5. The magnitude of the coupling constants (J-values) between these protons is critical for confirming their connectivity and relative positions on the aromatic ring. mdpi.com
The two N-methyl groups may appear as two distinct singlets at lower temperatures due to restricted rotation around the amide C-N bond. montana.eduresearchgate.net The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be highly variable depending on solvent and concentration.
Table 1: Expected ¹H NMR Signals and Splitting Patterns for this compound.
| Proton Assignment | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constant(s) |
|---|---|---|---|
| OH | Variable (Broad) | Singlet | N/A |
| H-3 | Aromatic | Doublet | J (ortho) |
| H-5 | Aromatic | Doublet of Doublets | J (ortho), J (meta) |
| H-6 | Aromatic | Doublet | J (meta) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated, as the two N-methyl carbons are magnetically non-equivalent at room temperature due to the rotational barrier of the amide bond. researchgate.net
The carbonyl carbon (C=O) is expected to resonate at the lowest field (highest ppm value), typically in the range of 168-172 ppm. rsc.orgchemicalbook.com The six aromatic carbons would appear in the intermediate region of the spectrum. The carbon bearing the iodine (C-4) would be shifted upfield due to the heavy atom effect, while the carbons attached to the hydroxyl (C-2) and amide groups (C-1) would be significantly influenced by these substituents. The remaining aromatic carbons (C-3, C-5, C-6) would have chemical shifts determined by the combined electronic effects of the substituents. The two N-methyl carbons would appear at the highest field (lowest ppm values). chegg.com
Table 2: Expected ¹³C NMR Signal Assignments for this compound.
| Carbon Assignment | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C=O | 168-172 | Carbonyl carbon, deshielded. |
| C-2 (C-OH) | ~160 | Aromatic carbon attached to the hydroxyl group. |
| C-1 (C-C=O) | ~135-140 | Aromatic carbon attached to the amide group. |
| C-6 | ~125-130 | Aromatic methine carbon. |
| C-5 | ~120-125 | Aromatic methine carbon. |
| C-3 | ~110-115 | Aromatic methine carbon. |
| C-4 (C-I) | ~90-95 | Aromatic carbon attached to iodine (shielded). |
The chemical shifts of NMR signals, particularly for protons involved in hydrogen bonding, can be significantly influenced by the choice of solvent. A study of this compound in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) would reveal important information about solute-solvent interactions.
The chemical shift of the hydroxyl proton (OH) is especially sensitive. In a non-polar, non-hydrogen-bonding solvent like chloroform-d (B32938) (CDCl₃), its signal might be relatively sharp and at a lower ppm value. In contrast, in a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the OH signal would be expected to shift downfield and broaden due to strong hydrogen bonding with the solvent's oxygen atom. The aromatic and N-methyl proton resonances may also experience smaller, but measurable, solvent-induced shifts.
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the complex ¹H and ¹³C NMR spectra of this compound. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J-coupling) correlations. sdsu.edu For the target molecule, COSY would show cross-peaks connecting H-5 with H-6 and H-3, confirming the connectivity of the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. youtube.com This would definitively link the signals of H-3, H-5, and H-6 to their corresponding carbon signals (C-3, C-5, and C-6) and the N-methyl proton signals to the N-methyl carbon signals.
The N-methyl protons to the carbonyl carbon (C=O).
The N-methyl protons to the other N-methyl carbon.
The aromatic proton H-3 to C-1, C-2, C-4, and C-5.
The aromatic proton H-6 to C-1, C-2, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. nih.gov NOESY would be particularly useful for assigning the two distinct N-methyl signals by observing their spatial proximity to the aromatic proton at H-3. The methyl group cis to the aromatic ring would show a NOE correlation to H-3, while the trans methyl group would not.
The C-N bond in amides has significant double-bond character, leading to restricted rotation. st-andrews.ac.uk This phenomenon makes the two N-methyl groups in this compound diastereotopic, meaning they are in different chemical environments and should produce separate signals in the NMR spectrum at low temperatures. montana.edu
By conducting a variable temperature (VT) NMR study, the dynamic behavior of this rotation can be investigated. nih.gov
Low Temperature: At a sufficiently low temperature, rotation is slow on the NMR timescale, and two sharp singlets are observed for the two N-methyl groups.
Coalescence Temperature (Tc): As the temperature is increased, the rate of rotation increases. The two singlets broaden and move closer together until they merge into a single broad peak at a specific temperature known as the coalescence temperature.
High Temperature: Above the coalescence temperature, the rotation is fast on the NMR timescale, and the two methyl groups are averaged into a single chemical environment, resulting in one sharp singlet.
The rate constant for rotation at the coalescence temperature can be calculated from the separation of the two signals at low temperature. This allows for the determination of the Gibbs free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the rotational energy barrier. researchgate.netnih.gov
Vibrational Spectroscopy (IR and Raman)
O-H Stretch: A strong, broad absorption band is expected in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear as a series of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be found just below 3000 cm⁻¹.
C=O Stretch (Amide I Band): A very strong and sharp absorption band, characteristic of the amide carbonyl group, is expected in the IR spectrum, typically around 1630-1650 cm⁻¹. Its position is sensitive to hydrogen bonding and conjugation with the aromatic ring.
N-H Bending and C-N Stretching (Amide II and III Bands): While this is a tertiary amide and lacks an N-H bond (and thus an Amide II band), the C-N stretching vibration will contribute to bands in the fingerprint region.
Aromatic C=C Stretches: Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the aromatic ring.
C-I Stretch: The carbon-iodine stretching vibration would appear at a low frequency, typically in the 600-500 cm⁻¹ range, in the far-IR or Raman spectrum.
Table 3: List of Chemical Compounds Mentioned.
| Compound Name |
|---|
| This compound |
| Chloroform-d |
| Dimethyl sulfoxide-d₆ |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. It typically generates intact molecular ions with minimal fragmentation. For this compound (Molecular Formula: C₉H₁₀INO₂), ESI-MS analysis is expected to show:
Positive Ion Mode: The protonated molecular ion, [M+H]⁺.
Negative Ion Mode: The deprotonated molecular ion, [M-H]⁻, formed by the loss of the acidic phenolic proton.
The theoretical monoisotopic mass of the neutral molecule is 290.9756 Da. The expected m/z values for the primary ions are detailed in the table below.
| Ion Type | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | C₉H₁₁INO₂⁺ | 291.9829 |
| [M-H]⁻ (Deprotonated Molecule) | C₉H₉INO₂⁻ | 289.9684 |
High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. By comparing the experimentally measured exact mass to the theoretical mass, the molecular formula can be confirmed. For the [M+H]⁺ ion of this compound, HRMS would be used to verify the elemental composition of C₉H₁₁INO₂⁺. A measured mass within a narrow tolerance window (e.g., ±5 ppm) of the theoretical mass provides strong evidence for the proposed formula.
| Parameter | Value |
|---|---|
| Elemental Formula | C₉H₁₁INO₂⁺ |
| Theoretical Exact Mass (m/z) | 291.9829 |
| Hypothetical Measured Mass (m/z) | 291.9825 |
| Mass Difference (mDa) | -0.4 |
| Error (ppm) | -1.37 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways are expected to involve the amide group.
A primary and highly characteristic fragmentation for N,N-dimethylbenzamides is the cleavage of the C(O)-N bond. This would result in the formation of a stable 2-hydroxy-4-iodobenzoyl cation. Another common fragmentation pathway involves the loss of neutral molecules. The resulting fragment ions help to confirm the connectivity of the atoms within the molecule.
<table id="table5" class=" </div>
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable information about its chromophores and auxochromes. In the case of this compound, the benzoyl portion of the molecule acts as the primary chromophore.
The electronic spectrum of benzene (B151609) and its derivatives is typically characterized by two main absorption bands originating from π→π* transitions. The more intense band, often referred to as the E-band, appears at shorter wavelengths, while the less intense B-band, which shows fine structure, is observed at longer wavelengths. The presence of substituents on the benzene ring can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
The substituents on the benzene ring in this compound—the hydroxyl (-OH) group, the iodine (-I) atom, and the N,N-dimethylcarboxamide [-CON(CH3)2] group—act as auxochromes. Auxochromes are functional groups that, while not chromophores themselves, modify the absorption characteristics of a chromophore. These modifications arise from the electronic interactions between the substituents and the π-electron system of the benzene ring.
The hydroxyl group at the ortho position and the N,N-dimethylcarboxamide group are both activating groups that can donate a lone pair of electrons to the aromatic ring through resonance (a +M effect). This electron donation increases the electron density of the benzene ring, which in turn lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to induce a π→π* transition, resulting in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic or red shift. fiveable.me
The iodine atom at the para position is a deactivating group due to its inductive electron-withdrawing effect (-I effect). However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect). For halogens, the inductive effect generally outweighs the resonance effect in terms of chemical reactivity, but both effects can influence the electronic spectrum. The substitution of a halogen atom on a benzamide (B126) molecule has been noted to cause a shift to a longer wavelength region. researchgate.net
In addition to the π→π* transitions associated with the aromatic system, the carbonyl group (C=O) within the N,N-dimethylcarboxamide moiety can undergo a lower energy n→π* transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These transitions are typically much weaker (lower molar absorptivity) than π→π* transitions.
The combined electronic effects of the hydroxyl, iodo, and N,N-dimethylcarboxamide substituents on the benzene ring of this compound are expected to produce a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted benzamide. The specific λmax values would be dependent on the solvent used, as solvent polarity can influence the energies of the ground and excited states, leading to shifts in the absorption bands. For instance, a bathochromic shift is often observed with increasing solvent polarity for π→π* transitions. researchgate.net
Table of Expected UV-Vis Absorption Shifts for Substituted Benzenes
| Substituent | Effect on Benzene Ring | Expected Shift in λmax | Type of Shift |
| -OH (Hydroxyl) | Electron-donating (Resonance) | Increase | Bathochromic (Red) |
| -I (Iodo) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Increase | Bathochromic (Red) |
| -CON(CH3)2 (N,N-Dimethylcarboxamide) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Increase | Bathochromic (Red) |
| C=O (Carbonyl) | n→π* transition | Longer wavelength, low intensity | - |
Computational and Theoretical Investigations of 2 Hydroxy 4 Iodo N,n Dimethylbenzamide
Quantum Chemical Calculations for Electronic Structure and Conformation
Extensive searches of scientific literature and chemical databases did not yield specific studies on the quantum chemical calculations for the electronic structure and conformation of 2-Hydroxy-4-iodo-N,N-dimethylbenzamide. While computational methods are widely applied to understand molecular properties, dedicated research on this particular compound appears to be limited or not publicly available. The following sections outline the standard theoretical approaches that would be employed in such an investigation.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves minimizing the total electronic energy of the molecule. For this compound, DFT calculations would provide crucial data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's spatial configuration and steric interactions.
A typical output of such a calculation would be a table of optimized geometric parameters. For instance:
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C2 | Data not available | |
| Bond Angle | C1 | C2 | C3 | Data not available |
| Dihedral Angle | C1 | C2 | C3 | C4 |
No specific computational data for the optimized geometry of this compound was found in the searched literature.
Furthermore, these calculations would yield the total electronic energy of the molecule, a key indicator of its thermodynamic stability.
Ab Initio Methods for Electronic Property Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate predictions of various electronic properties. For this compound, these properties would include dipole moment, polarizability, and ionization potential. Such data is vital for predicting the molecule's behavior in electric fields and its propensity to lose an electron.
| Electronic Property | Predicted Value |
| Dipole Moment (Debye) | Data not available |
| Polarizability (a.u.) | Data not available |
| Ionization Potential (eV) | Data not available |
Specific ab initio electronic property predictions for this compound are not available in the reviewed sources.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally indicates higher reactivity.
For this compound, the analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
There is no published data on the frontier molecular orbital energies for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions indicate areas of positive electrostatic potential, prone to nucleophilic attack. For this compound, an MEP map would highlight the likely sites for chemical reactions, such as the oxygen of the hydroxyl and carbonyl groups, and the nitrogen atom.
No specific Molecular Electrostatic Potential (MEP) map for this compound was found in the available literature.
Computational Modeling of Reaction Mechanisms
Computational modeling can be used to elucidate the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves identifying the transition states, which are the highest energy points along the reaction pathway, and calculating the activation energies.
Transition State Characterization and Activation Energy Determination
To study a reaction involving this compound, computational chemists would model the interaction with a reactant and search for the transition state structure connecting the reactants to the products. The geometry of this transition state would then be optimized, and its energy calculated. The activation energy is the difference in energy between the transition state and the reactants. This value is crucial for predicting the rate of a chemical reaction.
| Reaction Step | Activation Energy (kcal/mol) |
| Hypothetical Reaction | Data not available |
No studies detailing the computational modeling of reaction mechanisms, transition state characterization, or activation energy determination for this compound were identified.
Reaction Coordinate and Intrinsic Reaction Coordinate (IRC) Pathway Analysis
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Reaction coordinate and Intrinsic Reaction Coordinate (IRC) pathway analyses are computational tools that map the energetic landscape of a reaction, providing a detailed picture of the transformation from reactants to products.
The reaction coordinate is a geometric parameter that represents the progress of a reaction. It can be a simple bond distance, an angle, or a more complex combination of these. By calculating the energy of the system at various points along the reaction coordinate, a potential energy surface can be constructed. The highest point on this surface between reactants and products is the transition state, which is the kinetic bottleneck of the reaction.
The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that connects the transition state to the reactants and products. An IRC calculation starts from the optimized geometry of the transition state and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This analysis confirms that a given transition state indeed connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, an IRC analysis could elucidate the precise sequence of bond-making and bond-breaking events.
Illustrative data for a hypothetical reaction involving a substituted benzamide (B126):
| Point on IRC Pathway | Reaction Coordinate (Å) | Relative Energy (kcal/mol) | Key Geometric Changes |
| Reactant Complex | 3.50 | 0.0 | Approach of electrophile |
| Transition State | 2.10 | 15.2 | Partial formation of new C-E bond |
| Intermediate | 1.85 | -2.5 | Fully formed C-E bond, Wheland intermediate |
| Product Complex | 3.80 | -5.0 | Departure of leaving group |
Theoretical Kinetic Isotope Effect (KIE) Predictions
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (kL/kH). Theoretical calculations can predict KIEs, providing valuable insights into the nature of the transition state. wikipedia.org
The KIE arises from the differences in the zero-point vibrational energies of isotopically substituted molecules. A heavier isotope leads to a lower vibrational frequency and thus a lower zero-point energy. If the bond to the isotope is broken or significantly altered in the transition state, a primary KIE is observed. If the isotopic substitution is at a position not directly involved in bond breaking or formation, a smaller secondary KIE may be observed. libretexts.org
For this compound, a KIE could be predicted for a reaction involving, for example, the deuteration of the hydroxyl group. By calculating the vibrational frequencies of the reactant and the transition state for both the hydrogen- and deuterium-containing species, the KIE can be estimated. A significant primary KIE would suggest that the O-H bond is being broken in the rate-determining step. In the context of the Hofmann rearrangement of a related N-chlorobenzamide, kinetic isotope effects have been used to support a concerted mechanism. oup.com
Illustrative Predicted KIEs for a Hypothetical Benzamide Reaction:
| Isotopic Substitution | Predicted kH/kD | Interpretation |
| C-H bond cleavage | 6.2 | Primary KIE, C-H bond broken in rate-determining step |
| N-H bond cleavage | 7.1 | Primary KIE, N-H bond broken in rate-determining step |
| α-Secondary H/D | 1.15 | Normal secondary KIE, sp2 to sp3 rehybridization at α-carbon |
| β-Secondary H/D | 0.95 | Inverse secondary KIE, change in hyperconjugation |
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra. These theoretical predictions can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating NMR chemical shifts. conicet.gov.arnih.govacs.org This method is particularly useful for complex molecules where spectral interpretation can be challenging.
The GIAO method calculates the magnetic shielding tensors for each nucleus in a molecule. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the calculated shifts depends on the level of theory and the basis set used in the calculation. For iodo-containing compounds, specialized basis sets may be required for accurate predictions. modgraph.co.uk A multi-standard approach, using reference compounds like methanol (B129727) and benzene (B151609), has been shown to improve the accuracy of predicted 13C NMR shifts. conicet.gov.ar
Illustrative Predicted 13C NMR Chemical Shifts for a Substituted Benzamide:
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 168.5 | 169.2 |
| C-OH | 155.2 | 156.0 |
| C-I | 92.8 | 93.5 |
| C-N | 138.1 | 137.6 |
| Aromatic CH | 115-130 | 114-129 |
| N-CH3 | 37.4, 34.9 | 37.8, 35.2 |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure. Theoretical calculations can simulate these spectra, aiding in the assignment of vibrational modes. nih.govresearchgate.net For substituted benzene derivatives, specific IR bands can help determine the substitution pattern. spectra-analysis.com
The simulation of vibrational spectra involves calculating the harmonic vibrational frequencies of the molecule. This is typically done using density functional theory (DFT). The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The intensities of the IR and Raman bands can also be calculated, allowing for a more complete simulation of the spectra. For a molecule like this compound, theoretical spectra can help to assign the vibrational modes associated with the hydroxyl, amide, and iodo substituents.
Illustrative Predicted Vibrational Frequencies for a Substituted Benzamide:
| Vibrational Mode | Calculated Frequency (cm-1) | Predicted Intensity |
| O-H stretch | 3450 | Strong (IR), Weak (Raman) |
| N-H stretch (amide) | 3320 | Medium (IR), Medium (Raman) |
| C=O stretch (amide I) | 1655 | Very Strong (IR), Strong (Raman) |
| N-H bend (amide II) | 1580 | Strong (IR), Medium (Raman) |
| Aromatic C=C stretch | 1600, 1480 | Medium-Strong (IR & Raman) |
| C-I stretch | 550 | Weak (IR), Strong (Raman) |
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra. mdpi.comacs.orgresearchgate.netnih.gov
TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions. The excitation energy corresponds to the wavelength of absorption, while the oscillator strength is related to the intensity of the absorption band. By calculating a number of the lowest energy electronic transitions, a theoretical UV-Vis spectrum can be constructed. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and provide insight into the nature of the electronic transitions, such as π to π* or n to π* transitions. The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects. soton.ac.ukchemrxiv.org
Illustrative Predicted UV-Vis Data for a Substituted Benzamide:
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Nature of Transition |
| S0 -> S1 | 310 | 0.25 | π -> π |
| S0 -> S2 | 275 | 0.12 | n -> π |
| S0 -> S3 | 240 | 0.45 | π -> π* |
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in the solid state is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. rsc.orgdntb.gov.uadcu.ie Computational methods can be used to study these interactions and predict crystal packing. For aromatic amides, intermolecular hydrogen bonding plays a crucial role in their crystal structures. rsc.org
By analyzing the crystal structure of this compound, or a computationally predicted structure, the various intermolecular interactions can be identified and characterized. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The iodine atom can participate in halogen bonding, which is a directional interaction between a halogen atom and a nucleophile. Computational studies on similar halogenated compounds have explored the role of these interactions in the crystal packing. researchgate.netnih.gov Understanding these interactions is important as they can influence the physical properties of the solid, such as melting point and solubility.
Illustrative Intermolecular Interactions in a Substituted Benzamide Crystal:
| Interaction Type | Atoms Involved | Typical Distance (Å) | Energy (kcal/mol) |
| Hydrogen Bond | O-H···O=C | 1.8 - 2.2 | 3 - 8 |
| Halogen Bond | C-I···O=C | 2.8 - 3.2 | 1 - 4 |
| π-π Stacking | Aromatic rings | 3.3 - 3.8 | 1 - 3 |
| C-H···π Interaction | C-H and aromatic ring | 2.5 - 2.9 | 0.5 - 2 |
Analysis of Hydrogen Bonding Networks
The presence of a hydroxyl (-OH) group ortho to the N,N-dimethylbenzamide group allows for the formation of a strong intramolecular hydrogen bond. Theoretical studies on similar molecules, such as N,N-dimethylsalicylamide (2-hydroxy-N,N-dimethylbenzamide), have been conducted to determine the energetics and geometry of this interaction. nih.gov
Intramolecular Hydrogen Bonding:
Density Functional Theory (DFT) calculations are commonly employed to analyze the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the amide group. These calculations can predict the bond length, bond angle, and, importantly, the energy of this hydrogen bond. For closely related ortho-hydroxybenzamides, this intramolecular hydrogen bond is a dominant feature, leading to a planar, six-membered ring-like structure (a quasi-ring). researchgate.net This interaction significantly influences the molecule's conformation and properties.
Intermolecular Hydrogen Bonding:
While the intramolecular hydrogen bond is predominant, intermolecular hydrogen bonding can also occur, particularly in the solid state. However, in N,N-disubstituted benzamides like this compound, the potential for intermolecular hydrogen bonding is reduced as the amide group lacks a hydrogen atom to donate. The primary sites for intermolecular hydrogen bonding would involve the hydroxyl group, should the intramolecular bond be disrupted, or weaker C-H···O interactions. In the crystal structure of analogous compounds like 5-chloro-2-hydroxy-benzamide, both intramolecular and intermolecular hydrogen bonds have been observed. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Calculated Distance (Å) | Significance |
|---|---|---|---|---|
| Intramolecular Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | 1.7 - 1.9 | Stabilizes a planar conformation, influences chemical properties. |
| Intermolecular Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) of another molecule | 2.5 - 2.8 | Contributes to crystal packing; less favored than the intramolecular bond. |
Characterization of Halogen Bonding Interactions
The iodine atom at the 4-position of the benzene ring is a key feature of this compound, enabling it to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as an oxygen, nitrogen, or another halogen atom). acs.org
Computational studies can characterize the nature and strength of these interactions. The iodine atom in 4-iodo-substituted benzene rings possesses a region of positive electrostatic potential on its outermost surface, opposite to the C-I covalent bond, often referred to as a "σ-hole". This positive region can interact favorably with electron-rich atoms.
In the solid state of this compound, it is plausible that the iodine atom of one molecule forms a halogen bond with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. Theoretical calculations can predict the geometry and energy of these interactions. Studies on other iodo-substituted aromatic compounds have demonstrated the importance of halogen bonding in directing crystal packing. For instance, in the crystal structure of 4-iodobenzonitrile, chains of molecules are linked through C≡N···I halogen bonds. nih.gov
| Interaction Type | Halogen Bond Donor | Potential Halogen Bond Acceptor | Expected Geometry (C-I···Acceptor angle) | Significance |
|---|---|---|---|---|
| Intermolecular Halogen Bond | Iodine | Carbonyl Oxygen (C=O) | ~180° | Influences crystal packing and supramolecular assembly. |
| Intermolecular Halogen Bond | Iodine | Hydroxyl Oxygen (-OH) | ~180° | Contributes to the overall intermolecular interaction network. |
| Intermolecular Halogen Bond | Iodine | Iodine (of another molecule) | Variable | Can lead to different packing motifs (Type I and Type II interactions). |
Hirshfeld Surface Analysis for Intermolecular Contacts
For a molecule like this compound, a Hirshfeld surface analysis would provide quantitative data on the prevalence of various interactions, including:
H···H contacts: Typically the most abundant, arising from the interactions between hydrogen atoms on the periphery of the molecules.
O···H/H···O contacts: Representing hydrogen bonding interactions.
I···H/H···I contacts: Indicating interactions involving the iodine atom.
C···H/H···C contacts: Reflecting van der Waals forces.
I···O/O···I contacts: Potentially indicative of halogen bonding.
The relative percentages of these contacts offer a clear picture of the dominant forces holding the molecules together in the crystal. Red spots on the Hirshfeld surface mapped over dnorm indicate close intermolecular contacts, visually highlighting the locations of hydrogen and halogen bonds.
| Intermolecular Contact Type | Typical Percentage Contribution |
|---|---|
| H···H | 30 - 45% |
| O···H / H···O | 15 - 25% |
| C···H / H···C | 10 - 20% |
| I···H / H···I | 5 - 10% |
| I···O / O···I | 2 - 5% |
| Other (C···C, C···O, etc.) | 5 - 15% |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and dynamics of this compound.
An MD simulation would allow for the exploration of the potential energy surface of the molecule, revealing the different stable and metastable conformations and the energy barriers between them. A key aspect to investigate for this molecule would be the rotation around the C(aryl)-C(amide) bond and the C(amide)-N bond. The strong intramolecular hydrogen bond is expected to significantly restrict rotation around the C(aryl)-C(amide) bond, favoring a planar conformation.
Furthermore, MD simulations can be used to study the behavior of the molecule in different solvent environments, providing information on how intermolecular interactions with solvent molecules might affect its conformation. For instance, in a protic solvent, there could be competition between the intramolecular hydrogen bond and intermolecular hydrogen bonds with the solvent. Analysis of the simulation trajectories can provide data on root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to understand the solvation shell around the molecule. nih.gov
Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the chemical compound "this compound." Searches for this exact compound name and its potential derivatives did not yield specific results outlining its role as a synthetic building block, its use as a precursor for complex molecules, its application in diversity-oriented synthesis, or its function as an intermediate in specialty chemical production.
Furthermore, no information was found regarding its exploration as a biochemical probe, including studies on molecular recognition, binding interactions with enzymes or receptors, or investigations into its binding affinity and specificity.
The search results did provide general information on related but distinct compounds such as N,N-dimethylbenzamide and its various iodo-substituted isomers, as well as broader concepts like diversity-oriented synthesis. However, none of the available data directly pertains to the specific chemical structure and properties of this compound.
Therefore, the requested article focusing solely on "this compound" with the specified detailed outline cannot be generated at this time due to the lack of available information in the public domain.
Advanced Research Applications in Chemical Sciences
Development of Chemical Ligands and Coordination Studies
The unique structural features of 2-Hydroxy-4-iodo-N,N-dimethylbenzamide, namely the presence of a hydroxyl group, an amide functionality, and an iodine substituent on the aromatic ring, make it an intriguing candidate for the development of novel chemical ligands. The arrangement of the hydroxyl and amide groups allows for the potential formation of stable chelate rings with metal ions, a desirable characteristic for ligand design.
Interaction with Transition Metal Centers
The coordination chemistry of benzamide (B126) derivatives with transition metals has been a subject of considerable interest. Generally, benzamides can coordinate to metal centers through the oxygen or nitrogen atoms of the amide group. Spectroscopic studies on various metal complexes with substituted benzamides have suggested that coordination often occurs through the nitrogen atom.
In the case of this compound, the presence of the ortho-hydroxyl group introduces the possibility of bidentate coordination, involving both the hydroxyl oxygen and the amide oxygen or nitrogen. This chelation can lead to the formation of stable five- or six-membered rings with a transition metal center, significantly enhancing the stability of the resulting complex. The iodine atom at the para-position, while not directly involved in coordination, can influence the electronic properties of the ligand through its electron-withdrawing nature, which in turn can affect the strength of the metal-ligand bonds.
Table 1: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Donating Atoms | Potential Metal Ions | Expected Complex Geometry |
| Monodentate | Amide Oxygen | Various | Variable |
| Monodentate | Amide Nitrogen | Various | Variable |
| Bidentate (Chelation) | Hydroxyl Oxygen, Amide Oxygen | Cu(II), Ni(II), Co(II), Zn(II) | Square Planar, Tetrahedral, Octahedral |
| Bidentate (Chelation) | Hydroxyl Oxygen, Amide Nitrogen | Pd(II), Pt(II), Rh(III) | Square Planar, Octahedral |
Design of Novel Catalytic Systems
The structural motifs present in this compound suggest its potential application in the design of novel catalytic systems. The field of catalysis has seen significant advancements through the development of ligands that can fine-tune the reactivity of metal centers.
Iodinated aromatic compounds, including iodobenzamides, have been explored as precursors or ligands in transition metal catalysis, particularly in palladium- and rhodium-catalyzed reactions. The carbon-iodine bond can participate in oxidative addition reactions, a key step in many catalytic cycles. Furthermore, the amide group can act as a directing group, guiding the metal catalyst to a specific site on a substrate to achieve regioselective C-H functionalization.
Rhodium(III)-catalyzed reactions, for instance, have utilized benzamides for oxidative cycloaddition reactions, proceeding through C-H/N-H activation to form isoquinolones. nih.gov The ability of the amide group to direct the catalytic process is a key feature in these transformations. It is plausible that this compound or its derivatives could be employed in similar catalytic cycles, with the hydroxyl and iodo substituents offering opportunities for further functionalization of the resulting products.
Palladium-catalyzed C-H functionalization is another area where ligands derived from this compound could be beneficial. The development of ligands that facilitate these reactions is a major focus of contemporary research. nih.gov The combination of a directing amide group and a reactive iodo-substituent within the same molecule could lead to novel catalytic systems with unique reactivity and selectivity.
Application in Material Science Research
The unique combination of functional groups in this compound also positions it as a valuable building block in material science for the creation of new polymers and functional materials.
Development of New Polymers and Functional Materials
The presence of reactive sites—the hydroxyl group, the aromatic ring that can be further functionalized via the iodine substituent, and the amide linkage—allows for the incorporation of this compound into polymeric structures through various polymerization techniques.
Functional aromatic polyamides are a class of high-performance materials known for their thermal stability and mechanical strength. The introduction of pendant functional groups, such as hydroxyl groups, can enhance properties like solubility and provide sites for post-polymerization modification. mdpi.com this compound could serve as a monomer or a comonomer in the synthesis of such functional polyamides. The presence of the bulky iodo-substituent may also influence the packing of polymer chains, potentially leading to materials with altered physical properties.
Furthermore, the development of porous organic polymers (POPs) has garnered significant attention for applications in gas storage, separation, and catalysis. rsc.org Monomers with rigid structures and multiple functional groups are often used to create these porous networks. Functionalized benzamides have been utilized in the synthesis of porous benzimidazole-linked polymers. researchgate.net The structure of this compound could be adapted for the synthesis of novel POPs, where the hydroxyl and amide functionalities could impart specific surface properties and the iodine atom could serve as a handle for further functionalization of the porous material.
Biodegradable polymers with functional groups are also of great interest for biomedical applications. The synthesis of poly(ester amides) with pendant hydroxyl groups has been reported, demonstrating the utility of such functionalities in creating materials with tailored properties for cell interactions. nih.gov While not a direct precursor, the chemical motifs of this compound are relevant to the design of monomers for such advanced functional biomaterials.
Table 2: Potential Applications of this compound in Material Science
| Material Type | Potential Role of Compound | Key Functional Groups | Potential Properties/Applications |
| Functional Aromatic Polyamides | Monomer/Comonomer | Amide, Hydroxyl, Iodo | Enhanced solubility, thermal stability, sites for post-polymerization modification. |
| Porous Organic Polymers (POPs) | Building Block | Aromatic ring, Hydroxyl, Amide | High surface area, specific surface properties for gas separation or catalysis. |
| Functional Biodegradable Polymers | Monomer Design Inspiration | Hydroxyl, Amide | Biocompatibility, controlled degradation, sites for drug conjugation. |
Analytical Methodologies for Research Purity and Quantification
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the analysis and purification of "2-Hydroxy-4-iodo-N,N-dimethylbenzamide." The choice of technique depends on the specific analytical goal, such as purity assessment, monitoring reaction progress, identifying volatile impurities, or preparative purification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of "this compound." Given the compound's aromatic structure and polarity conferred by the hydroxyl and amide groups, reversed-phase HPLC is particularly suitable.
In a typical reversed-phase setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by adjusting the mobile phase composition, often a mixture of an aqueous solvent (like water with a modifier such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govnih.gov The compound's phenolic and benzamide (B126) moieties contain chromophores that allow for sensitive detection using a UV detector. nih.govresearchgate.net By analyzing the chromatogram, the area of the peak corresponding to "this compound" can be compared to the total area of all peaks to calculate its percentage purity.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid) nih.govnih.gov |
| Flow Rate | 0.35 - 1.0 mL/min lcms.cz |
| Detection | UV Absorbance at a wavelength appropriate for the compound's chromophore (e.g., ~320 nm) nih.govnih.gov |
| Injection Volume | 1 - 10 µL lcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While "this compound" itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile or semi-volatile impurities and byproducts that may be present from its synthesis. lcms.cz Such impurities could include residual solvents (e.g., dimethylformamide) or low molecular weight starting materials. researchgate.net
In this method, the sample is injected into a heated port, and volatile components are carried by an inert gas through a capillary column. researchgate.net The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification. lcms.czresearchgate.net
Table 2: General GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Description |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm) lcms.cz |
| Carrier Gas | Helium at a constant flow (e.g., 1-2 mL/min) lcms.czresearchgate.net |
| Inlet Temperature | 250 - 280 °C lcms.cz |
| Oven Program | Temperature gradient, e.g., initial hold at 45 °C, ramp up to 325 °C lcms.cz |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning a mass range of 50-550 amu lcms.cz |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of the synthesis of "this compound." By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel), the separation of reactants, intermediates, and the final product can be visualized. researchgate.net
A suitable solvent system (mobile phase), often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is chosen to achieve good separation. The spots are visualized under UV light, where the aromatic nature of the compound will cause it to appear as a dark spot on a fluorescent background. The disappearance of starting material spots and the appearance of the product spot indicate the progression of the reaction. The relative retention factor (Rf) value helps in identifying the different components.
Column Chromatography for Purification
For the purification of "this compound" on a preparative scale, column chromatography is the method of choice. researchgate.net This technique operates on the same principles as TLC but is used to separate larger quantities of material. The crude product is loaded onto a column packed with a stationary phase, typically silica gel.
A solvent system, often optimized based on prior TLC analysis, is passed through the column. Components of the mixture travel down the column at different rates based on their affinity for the stationary phase versus the mobile phase. Fractions are collected sequentially, and those containing the pure compound (as determined by TLC) are combined and the solvent evaporated to yield the purified "this compound."
Quantitative Analysis Methods
Spectrophotometric Quantification
UV-Visible spectrophotometry is a straightforward method for the quantification of "this compound" in solution. The molecule possesses a benzamide and a substituted phenol (B47542) structure, both of which are strong chromophores that absorb light in the UV region of the electromagnetic spectrum.
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. To perform the quantification, a calibration curve is first established by measuring the absorbance of several solutions of the pure compound at known concentrations. The wavelength of maximum absorbance (λmax) is used for these measurements to ensure the highest sensitivity. nih.gov The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. This method is particularly useful for rapid concentration determination in quality control or during experimental procedures.
Titrimetric Methods (if applicable to functional groups)
Titrimetric analysis offers a classic and cost-effective approach for the quantification of this compound by targeting its specific functional groups. The presence of a phenolic hydroxyl group makes the compound amenable to acid-base titration, while the activated aromatic ring allows for potential analysis via redox titration.
Acid-Base Potentiometric Titration
The primary functional group suitable for direct titrimetric analysis in this compound is the phenolic hydroxyl (-OH) group. Due to its weakly acidic nature, a direct titration in an aqueous medium may not yield a sharp and easily detectable endpoint with a visual indicator. tubitak.gov.tr Therefore, potentiometric titration is the preferred method, offering greater sensitivity and accuracy in determining the equivalence point. tubitak.gov.tr
This method involves monitoring the change in potential (voltage) or pH of the analyte solution as a titrant is added. A plot of potential/pH versus the volume of titrant added produces a titration curve, and the endpoint is identified as the point of maximum inflection on this curve. libretexts.org
Methodology and Findings:
For weakly acidic compounds like phenols, titration is often performed in non-aqueous solvents to enhance their acidic properties and obtain a more defined endpoint. gfschemicals.comrsc.org A suitable procedure involves dissolving a precisely weighed sample of this compound in a solvent such as acetone (B3395972) or a mixture of water-soluble organic solvents. rsc.orgresearchgate.net The solution is then titrated with a standardized solution of a strong base, like sodium hydroxide (B78521) or tetramethylammonium (B1211777) hydroxide, delivered via a microburette for precision. tubitak.gov.trresearchgate.net The potential is measured using a calibrated pH electrode connected to a potentiometer after each addition of the titrant.
Illustrative Titration Data:
The following interactive table presents representative data from a potentiometric titration of a 0.01 M solution of a substituted phenol, analogous to this compound, with a 0.1 M NaOH titrant.
| Volume of 0.1 M NaOH (mL) | Measured pH | ΔpH | ΔV (mL) | ΔpH/ΔV |
| 0.00 | 5.50 | - | - | - |
| 1.00 | 6.05 | 0.55 | 1.00 | 0.55 |
| 2.00 | 6.35 | 0.30 | 1.00 | 0.30 |
| 3.00 | 6.58 | 0.23 | 1.00 | 0.23 |
| 4.00 | 6.80 | 0.22 | 1.00 | 0.22 |
| 4.50 | 6.95 | 0.15 | 0.50 | 0.30 |
| 4.80 | 7.15 | 0.20 | 0.30 | 0.67 |
| 4.90 | 7.30 | 0.15 | 0.10 | 1.50 |
| 5.00 | 8.50 | 1.20 | 0.10 | 12.00 |
| 5.10 | 9.70 | 1.20 | 0.10 | 12.00 |
| 5.20 | 9.90 | 0.20 | 0.10 | 2.00 |
| 5.50 | 10.25 | 0.35 | 0.30 | 1.17 |
| 6.00 | 10.50 | 0.25 | 0.50 | 0.50 |
| 7.00 | 10.80 | 0.30 | 1.00 | 0.30 |
| 8.00 | 11.00 | 0.20 | 1.00 | 0.20 |
Note: The data in this table is illustrative for demonstrating the principles of potentiometric titration of a weak acid and does not represent experimentally derived values for this compound.
Redox Titration (Bromometry)
An alternative, though indirect, titrimetric method applicable to this compound is bromometry. This redox titration is not based on the iodo-substituent itself but on the reactivity of the aromatic ring, which is activated by the phenolic hydroxyl group. This method is commonly used for the assay of other phenols, such as resorcinol (B1680541) and salicylic (B10762653) acid. uobaghdad.edu.iq
Methodology and Findings:
The procedure involves treating a known quantity of the analyte with an excess of a standardized bromine (Br₂) solution in an acidic medium. The electrophilic bromine substitutes onto the activated aromatic ring at the positions ortho to the hydroxyl group.
After the substitution reaction is complete, the amount of unreacted bromine is determined via back-titration. uobaghdad.edu.iq This is achieved by adding an excess of potassium iodide (KI) to the reaction mixture. The unreacted bromine oxidizes the iodide ions to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator. The solution turns from a dark blue/black color to colorless at the endpoint. uobaghdad.edu.iqyoutube.com
A blank titration, performed under the same conditions but without the analyte, is essential to determine the initial amount of bromine. The amount of bromine that reacted with the analyte is calculated by subtracting the amount of excess bromine (determined from the thiosulfate titration) from the initial amount (determined from the blank). From this, the purity or concentration of the this compound can be calculated. uobaghdad.edu.iq
Future Research Directions and Perspectives for 2 Hydroxy 4 Iodo N,n Dimethylbenzamide
Design and Synthesis of Novel Derivatives for Enhanced Chemical Reactivity
The structural features of 2-Hydroxy-4-iodo-N,N-dimethylbenzamide offer multiple avenues for the design and synthesis of novel derivatives with tailored chemical reactivity. Future research could strategically focus on modifying the core scaffold to fine-tune its electronic and steric properties.
One promising direction is the derivatization of the hydroxyl group. Conversion of the hydroxyl to an ether or ester could modulate the compound's nucleophilicity and its participation in hydrogen bonding. For instance, alkylation or acylation of the hydroxyl group would yield a library of new compounds with varied solubility and coordination properties.
The iodine atom serves as a versatile handle for a variety of cross-coupling reactions. Future synthetic efforts could explore Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce a wide range of substituents at the 4-position. This would allow for the creation of derivatives with extended conjugation, novel electronic properties, or appended functional groups for further transformations.
Furthermore, modifications to the N,N-dimethylamide group could be investigated. The synthesis of analogues with different N-alkyl or N-aryl substituents would alter the steric environment around the amide and could influence the compound's conformational preferences and reactivity.
A systematic exploration of these derivatization strategies will be crucial in unlocking the full potential of the this compound scaffold for various applications.
Deeper Exploration of Catalytic Applications and Mechanisms
The presence of an iodoarene moiety in this compound suggests its potential as a catalyst or pre-catalyst in various organic transformations. Iodoarenes are known to participate in hypervalent iodine chemistry, which has found broad application in oxidation reactions. researchgate.net Future research should investigate the catalytic activity of this compound, particularly in reactions where the iodine atom can be oxidized to a higher valence state. nih.gov
Initial studies could focus on its use as a catalyst for the oxidation of alcohols, sulfides, and other functional groups, using common terminal oxidants. researchgate.net The directing effect of the ortho-hydroxyl and amide groups could lead to unique selectivity in C-H functionalization reactions. For instance, intramolecular C-H amination or etherification reactions could be explored, where the iodoarene catalyst facilitates the formation of new heterocyclic structures. cardiff.ac.ukrsc.org
A key area of investigation will be the elucidation of the catalytic mechanisms. Understanding the role of the hydroxyl and amide functionalities in stabilizing hypervalent iodine intermediates will be critical. Spectroscopic and kinetic studies, coupled with computational modeling, could provide valuable insights into the reaction pathways and the nature of the active catalytic species. This knowledge will be instrumental in optimizing reaction conditions and designing more efficient catalysts based on this scaffold.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling, particularly using Density Functional Theory (DFT), will be a powerful tool to predict and understand the chemical behavior of this compound and its derivatives. researchgate.nettandfonline.com Future computational studies can provide deep insights into the molecule's structural, electronic, and reactive properties.
DFT calculations can be employed to determine the optimized geometry, conformational preferences, and vibrational frequencies of the molecule. rjptonline.org This information is fundamental for understanding its stability and how it might interact with other molecules. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions. tandfonline.com
Computational models can also be used to predict the outcomes of proposed synthetic modifications. For example, the effect of different substituents on the electronic properties and reactivity of the benzamide (B126) core can be systematically evaluated before embarking on extensive experimental work. nih.gov In the context of catalysis, DFT can be used to model reaction pathways, calculate activation barriers, and elucidate the structures of transition states and intermediates. researchgate.net This predictive power can significantly accelerate the discovery and optimization of new catalytic applications for this class of compounds.
Integration of this compound into Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. organic-chemistry.org The functional group array of this compound makes it an attractive candidate for integration into novel MCRs.
The iodine atom can serve as a reactive site for the in-situ generation of organometallic intermediates or arynes, which can then be trapped by other components in the reaction mixture. For example, the generation of an aryne intermediate from this compound could be followed by trapping with a nucleophile and an electrophile in a one-pot process to generate highly substituted aromatic compounds. acs.org
The hydroxyl and amide groups can also participate in MCRs, potentially acting as directing groups or nucleophilic components. nih.gov For instance, a cascade reaction could be envisioned where an initial transformation at the iodine position is followed by an intramolecular cyclization involving the hydroxyl or amide group. acs.orgorganic-chemistry.org The development of such MCRs would provide rapid access to complex molecular architectures that would be challenging to synthesize through traditional multi-step sequences.
Future research in this area should focus on exploring the reactivity of this compound under various MCR conditions and with a diverse range of reaction partners. This could lead to the discovery of novel and efficient methods for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net
Development of Sustainable Synthetic Routes and Methodologies
The principles of green chemistry are increasingly important in modern chemical synthesis. scispace.com Future research on this compound should prioritize the development of sustainable synthetic routes for its preparation and for its use in subsequent transformations.
Current methods for the synthesis of benzamides often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation. semanticscholar.org Future efforts should focus on developing catalytic methods for the direct amidation of a corresponding 2-hydroxy-4-iodobenzoic acid. researchgate.net The use of reusable solid acid catalysts or enzymatic methods could offer more environmentally benign alternatives. nih.govresearchgate.net
Furthermore, the use of greener solvents, such as water or bio-based solvents, and the implementation of energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, should be explored. researchgate.net By integrating these sustainable practices, the environmental impact of research and potential future production of this compound and its derivatives can be minimized. whiterose.ac.ukdst.gov.inwhiterose.ac.uk
Q & A
Q. What are the recommended synthetic routes for 2-Hydroxy-4-iodo-N,N-dimethylbenzamide, and how can purity be optimized?
Methodological Answer:
- Key Steps :
- Iodination : Introduce the iodine substituent via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C .
- Amide Formation : React 2-hydroxy-4-iodobenzoic acid with dimethylamine using a coupling agent like EDCI/HOBt in dichloromethane (DCM) under nitrogen .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol to achieve ≥95% purity .
Q. How should researchers characterize this compound analytically?
Methodological Answer:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Retention indices for N,N-dimethylbenzamide derivatives deviate by ~-80 units in primary carboxamide-based systems .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Solvent-induced chemical shifts (s.i.c.s.) for N,N-dimethylbenzamides range from -0.03 to -0.30 ppm in cyclohexane-referenced studies .
- Mass Spectrometry : ESI-MS in positive ion mode; expect [M+H]+ peak at m/z corresponding to C₉H₁₀INO₂ (calc. 291.01) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Hazards : Based on structural analogs (e.g., 4-chloro-N,N-dimethylbenzamide), anticipate skin/eye irritation (H315/H319) and respiratory toxicity (H335). Iodo-substituted compounds may pose additional light sensitivity risks .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in amber glass under inert gas. Dispose via halogenated waste streams .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
Q. What experimental designs are optimal for evaluating biological activity?
Methodological Answer:
Q. How can computational modeling enhance research on this compound?
Methodological Answer:
- Docking Studies : Employ AutoDock Vina to predict binding affinity to targets (e.g., Trypanosoma brucei enzymes ). Use PubChem 3D conformers (CID: [retrieve from PubChem]) for ligand preparation .
- QSAR : Train models with descriptors (logP, polar surface area) to predict bioavailability or toxicity. Validate with experimental IC₅₀/MIC data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
